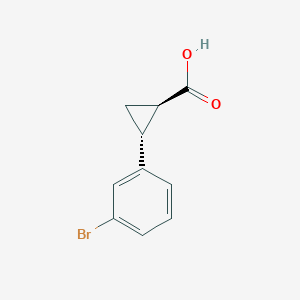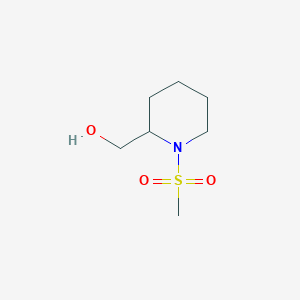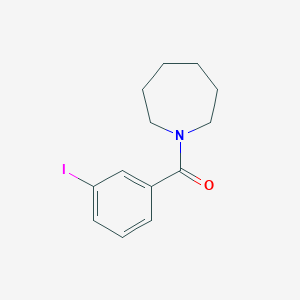
Azepan-1-yl-(3-iodophenyl)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analysis of Azepane Isomers
A study conducted by Nakajima et al. (2012) in Tokyo identified azepane isomers in unregulated drugs, including the benzoylindole [1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, an azepane isomer of AM-2233. This compound was identified through various spectroscopy methods, highlighting the significance of azepane derivatives in forensic toxicology and drug analysis (Nakajima et al., 2012).
Chiral Bridged Azepanes
Research by Wojaczyńska et al. (2012) focused on the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to create chiral-bridged azepanes. These compounds, derived from azepane, show potential in the development of new chiral molecules for pharmaceutical applications (Wojaczyńska et al., 2012).
Photolysis of Aryl Azides
Georgarakis et al. (1971) examined the photolysis of benzofurazan, leading to azepine derivatives. Their work provides insights into the photochemical reactions involving azepine and related structures, which are crucial for understanding the behavior of azepane-based compounds under light exposure (Georgarakis et al., 1971).
Azepane Derivatives as PKB Inhibitors
Breitenlechner et al. (2004) synthesized novel azepane derivatives to inhibit protein kinase B (PKB-alpha), showcasing the therapeutic potential of azepane derivatives in targeting specific enzymes in medical treatments (Breitenlechner et al., 2004).
Delayed Fluorescence and Room-Temperature Phosphorescence
Wen et al. (2021) designed a new organic molecule, (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone, demonstrating the potential of azepane derivatives in materials science, specifically in creating substances with unique luminescent properties (Wen et al., 2021).
Mizoroki–Heck Reaction Performance Evaluation
Signori et al. (2015) utilized (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone in a Mizoroki–Heck reaction to evaluate the performance of Pd catalysts, indicating the importance of azepane derivatives in catalysis research (Signori et al., 2015).
Alzheimer’s Disease Treatment
Hafez et al. (2023) explored benzothiazole derivatives, including the 3-(azepan-1-yl)propyloxy-linked benzothiazole, for treating Alzheimer’s disease. This research underscores the potential of azepane derivatives in developing multitargeted-directed ligands for neurodegenerative diseases (Hafez et al., 2023).
Eigenschaften
IUPAC Name |
azepan-1-yl-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-7-5-6-11(10-12)13(16)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCMZRRBRDKKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



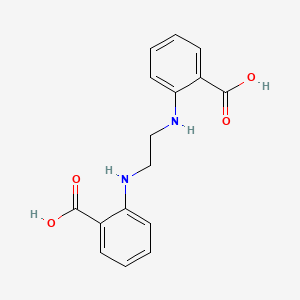
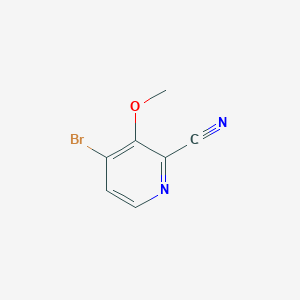
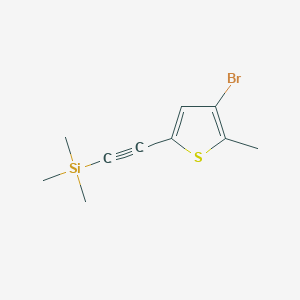

![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)

![N-[4-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3131118.png)
![Propyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B3131121.png)
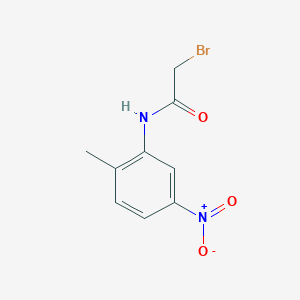
![N-[3-(Acetylamino)phenyl]-2-bromoacetamide](/img/structure/B3131127.png)

